molecular formula C18H28N2O3 B11080348 N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B11080348
M. Wt: 320.4 g/mol
InChI Key: HLXLIGDUBRVVMX-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide typically involves the reaction of 4-(4-methoxyphenyl)oxane-4-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC HCl) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino group may facilitate interactions with nucleophilic sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The oxane ring provides structural stability and rigidity to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is unique due to its combination of a dimethylamino group, a methoxyphenyl group, and an oxane ring. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C18H28N2O3/c1-20(2)12-4-11-19-17(21)18(9-13-23-14-10-18)15-5-7-16(22-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,19,21)

InChI Key

HLXLIGDUBRVVMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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